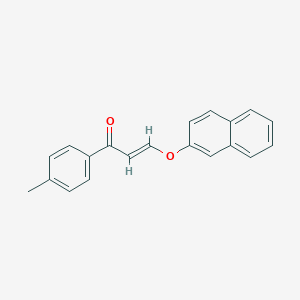
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and cellular pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic drugs based on the compound's biological activities. For example, the compound could be used as a lead compound for the development of anti-cancer or anti-inflammatory drugs.
Another area of interest is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its biological effects, which could lead to the development of more targeted drugs with fewer side effects.
Finally, there is a need for further research on the compound's safety and toxicity. This will be important for determining the potential clinical applications of the compound and for ensuring its safe use in research settings.
Conclusion:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. The compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While further research is needed to fully understand the compound's mechanism of action and potential clinical applications, it represents a promising tool for the study of various cellular pathways and processes.
Méthodes De Synthèse
The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 3-fluorobenzaldehyde, 4-methylbenzoyl chloride, and 1-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base and a catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained after purification using column chromatography. The yield of the synthesis process is typically around 60%.
Applications De Recherche Scientifique
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in the development of therapeutic drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo, and has shown promising results in various preclinical studies.
Propriétés
Nom du produit |
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H18FNO3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-10-12-16(13-11-15)22(27)20-21(17-6-5-7-18(25)14-17)26(24(29)23(20)28)19-8-3-2-4-9-19/h2-14,21,27H,1H3/b22-20- |
Clé InChI |
JBGUWZOFPNEMMU-XDOYNYLZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)